molecular formula C10H14N2O4S B1609073 N-isobutyl-4-nitrobenzenesulfonamide CAS No. 89840-80-2

N-isobutyl-4-nitrobenzenesulfonamide

Cat. No. B1609073
Key on ui cas rn: 89840-80-2
M. Wt: 258.3 g/mol
InChI Key: QIEVLZQUEZLVSY-UHFFFAOYSA-N
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Patent
US05705504

Procedure details

To a solution of isobutylamine (5 mL, 0.052 mol) in CH2Cl2 (100 mL) was added Et3N (5.07 mL) and 4-nitrobenzenesulfonyl chloride (11.7 g, 0.052 mol) and the mixture was stirred at room temperature overnight. The resulting solution was washed with H2O (3×), dried and concentrated to afford the desired product (9.41 g, 70%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5.07 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].CCN(CC)CC.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1)([O-:15])=[O:14]>C(Cl)Cl>[CH2:1]([NH:5][S:22]([C:19]1[CH:18]=[CH:17][C:16]([N+:13]([O-:15])=[O:14])=[CH:21][CH:20]=1)(=[O:23])=[O:24])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
5.07 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
11.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed with H2O (3×)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.41 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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